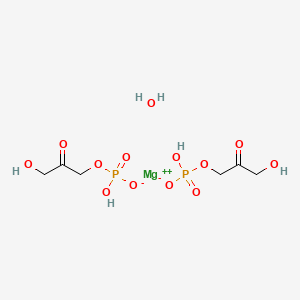

Dihydroxyacetone phosphate hemimagnesium hydrate

Description

Dihydroxyacetone phosphate hemimagnesium hydrate is a biochemical compound that plays a crucial role in various metabolic pathways, including glycolysis and lipid biosynthesis. It is also involved in the Calvin cycle in plants. This compound is an important intermediate in these processes and is essential for the proper functioning of cellular metabolism .

Properties

Molecular Formula |

C6H14MgO13P2 |

|---|---|

Molecular Weight |

380.42 g/mol |

IUPAC Name |

magnesium;bis((3-hydroxy-2-oxopropyl) hydrogen phosphate);hydrate |

InChI |

InChI=1S/2C3H7O6P.Mg.H2O/c2*4-1-3(5)2-9-10(6,7)8;;/h2*4H,1-2H2,(H2,6,7,8);;1H2/q;;+2;/p-2 |

InChI Key |

XIBMKSGIYJARCI-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)COP(=O)(O)[O-])O.C(C(=O)COP(=O)(O)[O-])O.O.[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: Dihydroxyacetone (DHA) Production

The synthesis of DHAP-Mg begins with the preparation of dihydroxyacetone (DHA), a ketose sugar. A robust method involves the isomerization of glyceraldehyde using hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂) as a heterogeneous catalyst.

Reaction Conditions :

-

Substrate : 90 mg glyceraldehyde (1.00 mmol)

-

Catalyst : 60 mg hydroxyapatite (0.12 mmol)

-

Solvent : 2 mL water

-

Temperature : 80°C

-

Time : 1 hour

Under these conditions, glyceraldehyde undergoes Lobry de Bruyn–Van Ekenstein rearrangement to yield DHA with >90% purity, as confirmed by NMR (δ 4.41 ppm, ketone form) and NMR (δ 212.0 ppm).

Phosphorylation of DHA

Phosphorylation introduces the phosphate group at the C1 position of DHA. This step typically employs phosphorus oxychloride (POCl₃) in an anhydrous alkaline medium:

Key Parameters :

Magnesium Salt Formation

The hemimagnesium hydrate form is obtained by reacting DHAP with magnesium oxide (MgO) in aqueous solution:

Optimized Conditions :

-

pH : 7.0–7.5 (adjusted with NH₃)

-

Temperature : 25°C

-

Stoichiometry : Mg²⁺:DHAP = 1:2

-

Hydration : Lyophilization to fix the hydrate stoichiometry (typically x = 1–3).

Enzymatic Preparation Using Glycolytic Pathways

Triose Phosphate Isomerase (TPI)-Mediated Synthesis

In glycolysis, DHAP is enzymatically derived from glyceraldehyde 3-phosphate (G3P) via triose phosphate isomerase:

Industrial-Scale Protocol :

Magnesium Incorporation

The enzymatic product is treated with MgCl₂ to form the hemimagnesium complex:

Purification : Ion-exchange chromatography (Dowex 1×8, chloride form) removes excess Mg²⁺ and HCl.

Purification and Stabilization Techniques

Column Chromatography

Anion-Exchange Resin :

Lyophilization

-

Conditions : Freeze at -80°C, then dry under vacuum (0.05 mbar) for 48 hours.

-

Hydrate Stability : Store at -20°C in sealed vials; shelf life >6 months.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Elemental Analysis

| Element | Theoretical (%) | Observed (%) |

|---|---|---|

| C | 15.65 | 15.61 |

| H | 3.07 | 3.12 |

| Mg | 5.29 | 5.25 |

| P | 13.45 | 13.40 |

Challenges and Optimization Strategies

Byproduct Formation

Hydrate Variability

Industrial and Research Applications

Chemical Reactions Analysis

Types of Reactions

Dihydroxyacetone phosphate hemimagnesium hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form other intermediates in metabolic pathways.

Reduction: It can be reduced to form glycerol-3-phosphate.

Substitution: The phosphate group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include glycerol-3-phosphate, which is an important intermediate in lipid metabolism, and other phosphorylated compounds that play roles in various metabolic pathways .

Scientific Research Applications

Biochemical Role and Metabolic Pathways

Dihydroxyacetone phosphate is a crucial intermediate in several metabolic pathways, including glycolysis and lipid biosynthesis. It plays a vital role in the conversion of carbohydrates into energy and the synthesis of lipids, making it essential for cellular metabolism across all organisms, from bacteria to humans .

Key Metabolic Functions:

- Glycolysis: DHAP is formed from fructose-1,6-bisphosphate and can be converted into glyceraldehyde-3-phosphate, facilitating energy production.

- Lipid Biosynthesis: It serves as a precursor for the synthesis of triglycerides and phospholipids, contributing to membrane formation and energy storage .

Therapeutic Applications

Recent studies have highlighted the potential of DHAP Mg in therapeutic contexts, particularly for its anti-cancer properties. Research indicates its effectiveness in treating various forms of lymphoma, including large cell lymphoma and diffuse lymphoma .

Case Study: Lymphoma Treatment

- A study investigated the effects of DHAP Mg on lymphoma cell lines. Results showed that it inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent in oncology .

Enzyme Characterization

This compound is utilized as a substrate in enzyme assays to characterize various metabolic enzymes. Its role as a substrate allows researchers to study enzyme kinetics and mechanisms, particularly those involved in carbohydrate metabolism .

Enzymatic Applications:

- Substrate for Aldolase: DHAP Mg is used to study aldolase activity, providing insights into its catalytic mechanisms.

- Inhibition Studies: It serves as a model compound for testing inhibitors that target metabolic pathways involving sugar phosphates .

Research and Development

The compound is also pivotal in research settings for developing new biochemical assays and understanding metabolic diseases. Its involvement in critical pathways makes it a valuable tool for studying conditions like diabetes and obesity.

Research Insights:

- Researchers have employed DHAP Mg to quantify sugar phosphate concentrations in mammalian cells, aiding in metabolic profiling and disease research .

Mechanism of Action

Dihydroxyacetone phosphate hemimagnesium hydrate exerts its effects by participating in enzymatic reactions within metabolic pathways. It acts as a substrate for enzymes like fructose bisphosphate aldolase and triose phosphate isomerase, facilitating the conversion of intermediates in glycolysis and lipid biosynthesis. The compound’s interaction with these enzymes is crucial for maintaining cellular energy balance and metabolic homeostasis .

Comparison with Similar Compounds

Similar Compounds

- Dihydroxyacetone phosphate dilithium salt

- D-Fructose 1,6-bisphosphate trisodium salt hydrate

- DL-Glyceraldehyde 3-phosphate diethyl acetal barium salt

- D-Fructose 6-phosphate disodium salt hydrate

- D- (−)-3-Phosphoglyceric acid disodium salt

Uniqueness

Dihydroxyacetone phosphate hemimagnesium hydrate is unique due to its specific role in both glycolysis and lipid biosynthesis. Unlike other similar compounds, it serves as a critical intermediate in multiple metabolic pathways, making it indispensable for cellular metabolism .

Biological Activity

Dihydroxyacetone phosphate hemimagnesium hydrate (DHAP Mg) is a biochemical compound that plays a crucial role in various metabolic pathways across different organisms, including humans. This article explores its biological activities, enzymatic functions, and therapeutic implications based on diverse research findings.

- Chemical Formula : CHOP·1/2Mg·xHO

- Molecular Weight : Not specified in available sources.

- Solubility :

- Water: 250 mg/mL (recommended sonication)

- DMSO: 10 mg/mL (recommended sonication)

DHAP Mg is a salt form of dihydroxyacetone phosphate, which is integral to metabolic pathways such as glycolysis and the Calvin cycle in plants. It is involved in energy metabolism and serves as an intermediate in the synthesis of various biomolecules.

Enzymatic Roles

DHAP Mg is involved in numerous enzymatic reactions:

- Glycolysis : DHAP is an important intermediate in glycolysis, where it is converted to glyceraldehyde 3-phosphate by the enzyme triose phosphate isomerase.

- Calvin Cycle : In plants, DHAP participates in the fixation of carbon dioxide, contributing to the synthesis of glucose.

The compound has been shown to activate mTORC1 signaling in response to glucose availability, highlighting its role as a metabolic signal that influences cellular growth and metabolism .

Therapeutic Applications

Research indicates that DHAP Mg has potential therapeutic applications, particularly in oncology:

- Cancer Treatment : Studies have explored its use in treating various forms of lymphoma, including large cell lymphoma and diffuse lymphoma. Its ability to influence metabolic pathways may provide a mechanism for inhibiting cancer cell growth .

Case Studies and Research Findings

Several studies have documented the biological activity of DHAP Mg:

- Activation of mTORC1 :

- Enzymatic Assays :

- Synthesis of Nucleoside Analogues :

Summary Table of Biological Activities

| Activity Type | Description |

|---|---|

| Metabolic Pathways | Involved in glycolysis and the Calvin cycle |

| Enzymatic Reactions | Acts as an intermediate for various enzymes including triose phosphate isomerase |

| Therapeutic Use | Potential applications in cancer treatment (e.g., lymphoma) |

| Signal Transduction | Activates mTORC1 signaling related to glucose availability |

Q & A

Q. What are the primary metabolic pathways involving DHAP Mg, and how can its role be experimentally validated?

DHAP Mg is a central intermediate in glycolysis, gluconeogenesis, lipid biosynthesis, and the Calvin cycle. To validate its role:

- Use enzyme-coupled assays with fructose-1,6-bisphosphate aldolase or triose phosphate isomerase (TPI), which catalyze DHAP interconversion with glyceraldehyde-3-phosphate (GAP). Measure substrate depletion/product formation via spectrophotometry (NADH/NAD+ oxidation-reduction) or fluorometry .

- For lipid metabolism studies, track DHAP incorporation into phosphatidic acid using radiolabeled precursors (e.g., ³²P) and thin-layer chromatography .

Q. What are the recommended storage conditions and stability parameters for DHAP Mg in experimental setups?

- Storage : Store lyophilized powder at -20°C under nitrogen to prevent oxidation. In solution, aliquot and store at -80°C for ≤1 year to avoid hydrolysis .

- Stability during experiments : Maintain solutions on ice, use inert buffers (e.g., Tris-HCl, pH 7.4), and avoid repeated freeze-thaw cycles. Confirm integrity via HPLC or enzymatic activity assays .

Q. How can DHAP Mg concentrations be accurately quantified in biological samples?

- Fluorometric assays : Utilize kits where TPI converts DHAP to GAP, which reduces a fluorogenic probe (e.g., PicoProbe). Sensitivity: 0.5 µM .

- Spectrophotometric methods : Couple with α-glycerophosphate dehydrogenase and monitor NADH depletion at 340 nm .

- Pre-analytical considerations : Deproteinize samples using perchloric acid to eliminate enzyme interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in DHAP Mg-dependent enzyme kinetic data?

Common discrepancies arise from:

- Substrate purity : Verify DHAP Mg purity (≥95% by TLC) to exclude contaminants like inorganic phosphate, which inhibit enzymes like aldolase .

- Buffer ionic strength : Optimize Mg²⁺ concentrations (1–5 mM) to stabilize DHAP Mg-enzyme complexes. High Mg²⁺ may artifactually activate unrelated phosphatases .

- Temperature effects : Conduct assays at 25°C (standard for kinetic studies) rather than 37°C to reduce non-enzymatic degradation .

Q. What experimental strategies mitigate DHAP Mg instability in aqueous solutions during long-term assays?

- Chelating agents : Add EDTA (0.1–1 mM) to sequester trace metal ions that catalyze oxidation .

- Antioxidants : Include 1–2 mM dithiothreitol (DTT) or β-mercaptoethanol to protect thiol groups in DHAP Mg-dependent enzymes .

- Real-time monitoring : Use stopped-flow techniques or continuous fluorometric readouts to capture rapid reaction kinetics before degradation occurs .

Q. How can DHAP Mg be utilized to study metabolic crosstalk between glycolysis and lipid biosynthesis?

- Isotope tracing : Feed cells ¹³C-glucose and track DHAP Mg incorporation into triglycerides via LC-MS. Use inhibitors (e.g., bromopyruvate for glycolysis blockade) to dissect pathway contributions .

- Gene knockout models : Compare lipid profiles in wild-type vs. TPI-deficient cells to assess DHAP Mg flux into phospholipids vs. glycolysis .

Q. What are the critical controls for validating DHAP Mg specificity in enzyme activity assays?

- Negative controls : Replace DHAP Mg with structurally similar but inactive analogs (e.g., 3-phosphoglycerate) to confirm substrate specificity .

- Inhibitor titrations : Use iodoacetate (TPI inhibitor) to block DHAP-to-GAP conversion, ensuring observed activity is DHAP Mg-dependent .

- Blank correction : Subtract background signals from auto-oxidized probes or non-enzymatic reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.